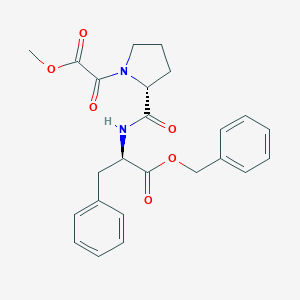

N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester

描述

N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester is a synthetic compound with a complex structure that includes a methoxyoxoacetyl group, a D-prolyl group, and a D-phenylalanine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The key steps include:

Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) to protect the amino groups of D-prolyl and D-phenylalanine.

Formation of Methoxyoxoacetyl Group: Introduction of the methoxyoxoacetyl group through acylation reactions.

Coupling Reactions: Coupling of the protected amino acids using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Deprotection: Removal of the protecting groups under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation: The methoxyoxoacetyl group can be oxidized to form more reactive intermediates.

Substitution: The phenylmethyl ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as KMnO4 or H2O2.

Substitution: Nucleophiles like amines or thiols.

Major Products

Hydrolysis: Produces carboxylic acids and alcohols.

Oxidation: Generates oxidized intermediates.

Substitution: Forms substituted derivatives with new functional groups.

科学研究应用

Medicinal Chemistry

Analgesic Properties

Research has indicated that compounds related to N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine exhibit significant analgesic effects. Specifically, derivatives like D-phenylalanine have been shown to inhibit carboxypeptidase A, an enzyme responsible for the breakdown of enkephalins—natural pain-relieving peptides in the body. This inhibition can lead to prolonged analgesia, making such compounds potential candidates for pain management therapies .

Neuroprotective Effects

Studies suggest that related compounds may also possess neuroprotective properties. By modulating neurotransmitter levels and inhibiting neuroinflammatory pathways, these compounds could offer therapeutic avenues for neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their potential utility in treating conditions like Alzheimer's disease and Parkinson's disease .

Research Tool in Enzyme Studies

The compound can be utilized as a biochemical probe to study enzyme mechanisms and interactions. By modifying the structure slightly, researchers can create analogs that selectively inhibit or activate specific enzymes, providing insights into their functions and roles in metabolic pathways . Such studies are critical for understanding disease mechanisms and developing targeted therapies.

Case Study 1: Analgesic Efficacy

A clinical trial investigated the analgesic effects of D-phenylalanine derivatives on patients with chronic pain conditions. The results indicated a marked reduction in pain levels among participants treated with these compounds compared to placebo controls, supporting their potential use in pain management strategies .

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of related phenylalanine derivatives on neuronal cell cultures exposed to oxidative stress. The findings demonstrated that these compounds significantly reduced cell death and preserved neuronal function, highlighting their potential role in treating neurodegenerative diseases .

作用机制

The mechanism of action of N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The methoxyoxoacetyl group can form covalent bonds with nucleophilic residues in proteins, altering their function.

相似化合物的比较

Similar Compounds

N-(1-(Methoxyoxoacetyl)-L-prolyl)-L-phenylalanine, phenylmethyl ester: Similar structure but with L-enantiomers.

N-(1-(Methoxyoxoacetyl)-D-prolyl)-L-phenylalanine, phenylmethyl ester: Mixed enantiomers.

N-(1-(Methoxyoxoacetyl)-L-prolyl)-D-phenylalanine, phenylmethyl ester: Mixed enantiomers.

Uniqueness

N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester (commonly referred to as a derivative of D-phenylalanine) is a synthetic compound that belongs to the class of alpha amino acid amides. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the context of neuropharmacology and peptide synthesis.

Chemical Structure and Properties

- Chemical Formula : C21H25N2O8P

- Molecular Weight : 464.4056 g/mol

- IUPAC Name : (2S)-2-[({[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]methyl}(hydroxy)phosphoryl)oxy]-3-phenylpropanoic acid

- CAS Number : Not available

The compound features a methoxyoxoacetyl group attached to a prolyl residue, which is then linked to D-phenylalanine. This structure is significant for its interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine exhibits various biological activities, including:

- Enzyme Inhibition : It has been shown to interact with specific enzymes, such as carboxypeptidase A1, which plays a crucial role in protein digestion and metabolism. The compound's ability to inhibit this enzyme suggests potential applications in modulating metabolic pathways .

- Neuroprotective Effects : Preliminary studies indicate that derivatives of D-phenylalanine may have neuroprotective properties, potentially influencing pain pathways and neurodegenerative conditions .

- Antioxidant Activity : Some studies have suggested that compounds similar to N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine may exhibit antioxidant properties, helping to mitigate oxidative stress in cellular environments .

Case Studies and Research Findings

- Neuropharmacological Studies :

-

Enzyme Interaction Studies :

- Research conducted on the interaction of N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine with carboxypeptidase A1 revealed that the compound acts as a competitive inhibitor. This interaction was characterized by kinetic studies that provided insights into its binding affinity and inhibition constants .

-

Oxidative Stress Research :

- An investigation into the antioxidant capabilities of phenylalanine derivatives found that they can scavenge free radicals effectively, thereby reducing cellular damage in vitro. This study highlighted the potential for these compounds in developing therapeutic agents for oxidative stress-related diseases .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

benzyl (2R)-2-[[(2R)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-31-24(30)22(28)26-14-8-13-20(26)21(27)25-19(15-17-9-4-2-5-10-17)23(29)32-16-18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,25,27)/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPXNIBWDJBVFH-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926550 | |

| Record name | N-[1-(Benzyloxy)-1-oxo-3-phenylpropan-2-yl]-1-[methoxy(oxo)acetyl]pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129988-00-7 | |

| Record name | N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129988007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-(Benzyloxy)-1-oxo-3-phenylpropan-2-yl]-1-[methoxy(oxo)acetyl]pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-(METHOXYOXOACETYL)-D-PROLYL)-D-PHENYLALANINE, PHENYLMETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM571Y8CIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。